Fmoc-Pro-Phe-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

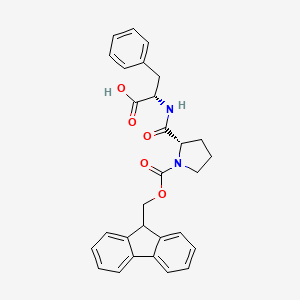

Fmoc-Pro-Phe-OH: is a compound used in peptide synthesis. It is composed of three main parts: the fluorenylmethyloxycarbonyl (Fmoc) group, proline (Pro), and phenylalanine (Phe). The Fmoc group serves as a protective moiety for the amino group, preventing undesired side reactions during peptide bond formation. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides.

作用机制

Target of Action

The primary target of Fmoc-Pro-Phe-OH is the amine group of amino acids . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

This compound operates by protecting the amine group during peptide synthesis . The Fmoc group is introduced to the amine group of the amino acid, forming a stable amide bond that prevents undesired side reactions during peptide bond formation . This protection is temporary and can be removed when no longer needed, allowing the peptide chain to be extended .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its utility lies in its ability to be introduced and removed from the amino acid under specific conditions, facilitating the synthesis of complex peptides .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By temporarily protecting the amine group, it allows for the controlled formation of peptide bonds, enabling the creation of complex peptide structures . After its removal, the resulting peptide is free to interact with its environment, potentially exerting biological effects depending on its structure .

Action Environment

The action of this compound is influenced by several environmental factors. The introduction and removal of the Fmoc group are dependent on the pH of the solution, with the group being rapidly removed by base . The choice of solvent can also impact the efficacy of the Fmoc group, with certain solvents being more suitable for its introduction and removal . Furthermore, the stability of this compound can be affected by temperature, with recommended storage temperatures being 2-8°C .

准备方法

Synthetic Routes and Reaction Conditions:

-

Fmoc Protection:

- The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane .

- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

-

Peptide Bond Formation:

Industrial Production Methods:

- The industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently.

化学反应分析

Types of Reactions:

-

Deprotection:

- The Fmoc group is removed by treatment with a base such as piperidine in DMF . This reaction is rapid and forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

-

Coupling Reactions:

- Fmoc-Pro-Phe-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is typically done using coupling reagents like DIC and Oxyma .

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DIC and Oxyma in DMF.

Major Products:

- The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block.

科学研究应用

Chemistry:

- Fmoc-Pro-Phe-OH is widely used in solid-phase peptide synthesis for the construction of peptides and proteins .

Biology:

- It is used in the synthesis of peptide-based hydrogels, which have applications in drug delivery and tissue engineering .

Medicine:

- Peptides synthesized using this compound can be used in the development of therapeutic agents, including antimicrobial peptides .

Industry:

相似化合物的比较

-

Fmoc-Phe-OH:

- Similar to Fmoc-Pro-Phe-OH but lacks the proline residue. It is used in peptide synthesis for incorporating phenylalanine .

-

Fmoc-Pro-OH:

- Contains the proline residue but lacks phenylalanine. It is used for incorporating proline into peptides .

Uniqueness:

生物活性

Fmoc-Pro-Phe-OH, a derivative of phenylalanine and proline, is a compound of significant interest in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields, including drug development and biomaterials.

Chemical Structure and Properties

This compound, or Nα-fluorenylmethoxycarbonyl-proline-phenylalanine, is characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability during synthesis. The proline residue contributes to the structural conformation of peptides, while phenylalanine adds hydrophobic characteristics that influence interactions with biological targets.

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to minimize impurity formation. Studies have shown that it exhibits a low tendency to create side products during synthesis processes, making it a reliable choice for producing high-purity peptides .

- Anticancer Activity : Recent research has highlighted the potential anticancer properties of peptides synthesized using this compound. For instance, cyclic peptides derived from proline and phenylalanine have demonstrated enhanced cytotoxic effects against melanoma cells compared to their linear counterparts . These findings suggest that the structural conformation imparted by proline may enhance biological activity.

- Antimicrobial Properties : this compound has also been explored for its antimicrobial properties. Peptides containing aromatic amino acids like phenylalanine are known to disrupt bacterial membranes, leading to cell lysis. The amphipathic nature of such peptides facilitates their interaction with lipid bilayers, which is crucial for their antimicrobial action .

Drug Development

This compound plays a pivotal role in the design of peptide-based drugs. Its ability to form stable structures makes it an excellent candidate for developing therapeutic agents targeting specific biological pathways. For example, studies have utilized Fmoc derivatives in the synthesis of inhibitors for apoptosis-inhibiting proteins (IAPs), which are crucial in cancer therapy .

Biomaterials

The incorporation of this compound into hydrogel systems has shown promise in tissue engineering applications. These hydrogels can serve as scaffolds for cell growth and drug delivery systems due to their biocompatibility and ability to gel under physiological conditions . Research indicates that modifying hydrogels with peptide sequences can improve their mechanical properties and functional capabilities.

Case Studies

- Peptide Synthesis Efficiency : A study conducted by Yang et al. (2021) demonstrated that using Fmoc-Pro-OH significantly reduced impurity levels during SPPS compared to other amino acid derivatives. This efficiency is critical in producing therapeutic peptides with high purity levels necessary for clinical applications .

- Cytotoxicity Assessment : In a comparative study on cyclic vs. linear peptides, cyclic peptides derived from proline and phenylalanine exhibited superior cytotoxicity against melanoma cells at lower concentrations, suggesting that the structural configuration provided by proline enhances biological activity significantly .

Summary Table of Biological Activities

属性

IUPAC Name |

(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N2O5/c32-27(30-25(28(33)34)17-19-9-2-1-3-10-19)26-15-8-16-31(26)29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,32)(H,33,34)/t25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLLIQSZNKOVSQ-UIOOFZCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。